Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Overview
Description
Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: is a chemical compound with the molecular formula C14H19NO2 It is a derivative of naphthyridine, a heterocyclic aromatic organic compound
Scientific Research Applications
Chemistry: Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs or as a probe in biochemical assays.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be investigated for its effects on specific biological targets and pathways, leading to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications may include the manufacture of polymers, coatings, and other high-performance materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves the reaction of 7,8-dihydro-1,6-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo oxidation reactions to form corresponding naphthyridine derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-6-carboxylic acid, while reduction may produce 7,8-dihydro-1,6-naphthyridine derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in drug development or biochemical research.
Comparison with Similar Compounds
- 7,8-Dihydro-1,6-naphthyridine-6(5H)-carboxylic acid
- 7,8-Dihydro-1,6-naphthyridine-6(5H)-carbamic acid tert-butyl ester
- 7,8-Dihydro-1,6-naphthyridine-6(5H)-one
Uniqueness: Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to the presence of the tert-butyl ester group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds and makes it valuable in various applications.
Properties
IUPAC Name |
tert-butyl 7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-4-7-14-11/h4-5,7H,6,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYGREZOOLKXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467286 | |
Record name | tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259809-44-4 | |
Record name | tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.